molecular formula C11H14ClNO2 B3077357 Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride CAS No. 1047620-37-0

Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride

Cat. No.: B3077357
CAS No.: 1047620-37-0
M. Wt: 227.69 g/mol
InChI Key: UMLSTNVOWHQQSB-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride is a spirocyclic compound that features a unique structure combining a benzodioxole ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, using simple and inexpensive catalysts like NaOH . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to produce these compounds on a larger scale. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized spirocyclic derivatives.

Scientific Research Applications

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride stands out due to its unique combination of a benzodioxole ring and a cyclopentane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11;/h3-4,7H,1-2,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLSTNVOWHQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Reactant of Route 2
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Reactant of Route 3
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Reactant of Route 4
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Reactant of Route 5
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Reactant of Route 6
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride

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